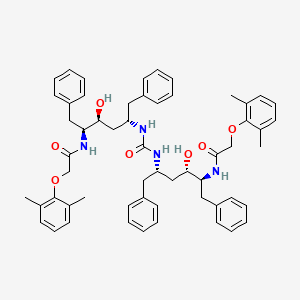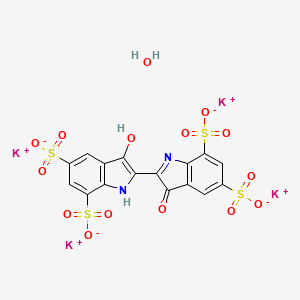![molecular formula C12H21NO10 B13828796 Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of neuraminic acid, which is a key component in many biological processes, particularly in the formation of glycoproteins and glycolipids. The unique structure of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid typically involves multiple steps, starting from neuraminic acid. The process includes the methylation of the hydroxyl group at the 2-position and the introduction of a hydroxyacetyl group at the nitrogen atom. Common reagents used in these reactions include methyl iodide for methylation and hydroxyacetyl chloride for the introduction of the hydroxyacetyl group. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid often involves the use of biotechnological methods, such as enzymatic synthesis, to achieve high yields and purity. Enzymes like sialyltransferases are employed to catalyze the specific modifications required to produce the compound. These methods are preferred due to their efficiency and the ability to produce the compound on a large scale with minimal environmental impact.
化学反応の分析
Types of Reactions
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, such as cell signaling and adhesion.
Medicine: Research focuses on its potential therapeutic applications, including its use in drug delivery systems and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetyl group can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of neuraminic acid, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is unique due to its specific modifications, which confer distinct chemical and biological properties. Its hydroxyacetyl group and methylation at the 2-position differentiate it from other neuraminic acid derivatives, making it a subject of interest for targeted research and applications.
特性
分子式 |
C12H21NO10 |
|---|---|
分子量 |
339.30 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5-,6+,8+,9+,10+,12+/m0/s1 |
InChIキー |
NFUCYHODBBSMAK-BLMTXZDNSA-N |
異性体SMILES |
CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O |
正規SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


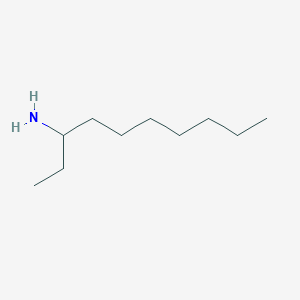
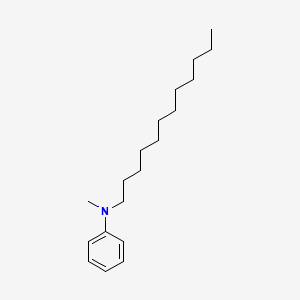
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
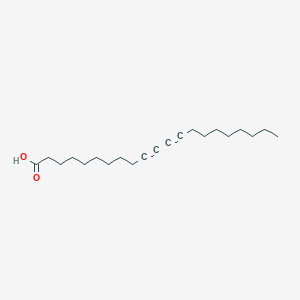
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)

